Lipophilicity (XLogP3-AA) Comparison: 1,1,7-Trichloroheptane vs. 1,1,5-Trichloropentane
The predicted partition coefficient (XLogP3-AA) of 1,1,7-trichloroheptane is 4.1, compared to 3.2 for the shorter-chain analog 1,1,5-trichloropentane [1][2]. This difference of 0.9 log units translates to approximately an 8-fold higher equilibrium concentration in a non-polar phase, a substantive divergence for extraction or biological assay design.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 1,1,5-Trichloropentane: XLogP3-AA = 3.2 |
| Quantified Difference | Δ = 0.9 log units (~8-fold partition difference) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For scientific selection, the 0.9 log-unit lipophilicity gap confirms that 1,1,7-trichloroheptane cannot be replaced by 1,1,5-trichloropentane in any protocol dependent on consistent extraction efficiency, membrane permeability, or hydrophobic phase transfer.
- [1] PubChem Compound Summary. 1,1,7-Trichloroheptane (CID 22759142). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1,1,7-trichloroheptane View Source
- [2] PubChem Compound Summary. 1,1,5-Trichloropentane (CID 12541128). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1,1,5-trichloropentane View Source
